

An In-Depth Technical Guide to 3-Phenylcyclobutanone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *3-Phenylcyclobutanone*

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An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and utility of the versatile chemical intermediate, **3-Phenylcyclobutanone**.

Abstract

3-Phenylcyclobutanone is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, particularly the strained four-membered ring, offer a gateway to a variety of molecular scaffolds. This technical guide provides a comprehensive overview of **3-Phenylcyclobutanone**, detailing its molecular formula and weight, spectroscopic signature, synthesis protocols, and key chemical transformations. Emphasis is placed on its application as a precursor to γ -butyrolactones, a privileged scaffold in numerous biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical development, offering both foundational knowledge and practical, field-proven insights.

Core Molecular and Physical Properties

3-Phenylcyclobutanone is a cyclic ketone featuring a cyclobutane ring substituted with a phenyl group.^{[1][2]} The presence of the strained four-membered ring imparts unique reactivity to the molecule, making it a valuable building block in synthetic chemistry.^{[1][2]}

Molecular Formula and Weight

The fundamental properties of **3-Phenylcyclobutanone** are summarized in the table below. Multiple sources confirm its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₁₀ O	[3] [4]
Molecular Weight	146.19 g/mol	[3] [5]
Monoisotopic Mass	146.0732 u	[3] [4]
CAS Number	52784-31-3	[3] [4]
Physical Form	Solid	[5]
Refractive Index (n ₂₀ /D)	1.544	[5]

Synthesis of 3-Phenylcyclobutanone

The synthesis of cyclobutanones, including **3-phenylcyclobutanone**, has been a subject of considerable research, with the [2+2] cycloaddition being a prominent method. A widely recognized approach for the synthesis of substituted cyclobutanones was developed by Ghosez and coworkers.[\[6\]](#)[\[7\]](#)[\[8\]](#) This methodology involves the reaction of keteniminium salts with alkenes.

A modified procedure based on the Ghosez synthesis utilizes readily available starting materials: styrene and N,N-dimethylacetamide.[\[8\]](#) The key steps involve the in-situ generation of a keteniminium salt from the amide using trifluoromethanesulfonic anhydride, followed by a [2+2] cycloaddition with styrene.

Experimental Protocol: Modified Ghosez Synthesis

The following is a representative, modified protocol for the synthesis of **3-Phenylcyclobutanone**:[\[8\]](#)

Materials:

- Styrene
- N,N-dimethylacetamide
- Trifluoromethanesulfonic anhydride
- 2,6-Lutidine
- 1,2-Dichloroethane
- Water
- n-Pentane
- Ethyl acetate (EtOAc)

Procedure:

- To a solution of N,N-dimethylacetamide (1.00 equiv) in 1,2-dichloroethane, add 2,6-lutidine (1.20 equiv) and cool the mixture.
- Slowly add trifluoromethanesulfonic anhydride (1.20 equiv) to the cooled solution to form the keteniminium salt.
- Add styrene (4.00 equiv) to the reaction mixture.
- Allow the reaction to proceed, monitoring for completion by an appropriate method (e.g., TLC or GC).
- Upon completion, quench the reaction with water.
- Extract the aqueous layer with a suitable organic solvent.
- Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of n-pentane:EtOAc (e.g., 95:5 to 90:10) to yield **3-Phenylcyclobutanone**.^[8]

- Further purification can be achieved by bulb-to-bulb distillation.[8]

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// Intermediates and Products Keteniminium [label="Keteniminium Salt\n(in situ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cycloaddition [label="([2+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="3-Phenylcyclobutanone", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

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Keteniminium -> Cycloaddition; Cycloaddition -> Product [label="Workup & Purification"]; }

Caption: Modified Ghosez synthesis workflow.

Spectroscopic Characterization

Accurate identification and purity assessment of **3-Phenylcyclobutanone** rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, the phenyl ring carbons, and the aliphatic carbons of the cyclobutane ring. Data is available in public databases such as PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Phenylcyclobutanone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region for strained cyclic ketones.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C=O (Ketone)	~1780	Strong
C-H (Aromatic)	~3100-3000	Medium
C=C (Aromatic)	~1600, ~1495	Medium
C-H (Aliphatic)	~2900-2850	Medium

Note: The exact position of the C=O stretch is influenced by the ring strain of the cyclobutanone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 146. Key fragmentation patterns for ketones often involve cleavage adjacent to the carbonyl group.

Chemical Reactivity and Key Transformations

The chemical utility of **3-Phenylcyclobutanone** stems from the reactivity of both the carbonyl group and the strained cyclobutane ring. The most notable transformation is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, and in the case of cyclic ketones like **3-Phenylcyclobutanone**, it yields lactones (cyclic esters).^[9] This reaction is pivotal as it provides access to γ -butyrolactones, which are important structural motifs in many natural products and pharmaceuticals.^{[4][10]}

The reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.^[6] The mechanism involves the nucleophilic attack of the peroxyacid on

the carbonyl carbon, forming a Criegee intermediate. This is followed by the migratory insertion of one of the adjacent carbon atoms onto the oxygen, leading to the expanded ring structure of the lactone.

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// Flow Substrate -> Intermediate [label="+ Oxidant"]; Intermediate -> Product [label="Rearrangement"]; } Caption: Baeyer-Villiger oxidation of 3-Phenylcyclobutanone.
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Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

The following is a general procedure for the Baeyer-Villiger oxidation of a cyclobutanone derivative:[6]

Materials:

- **3-Phenylcyclobutanone**
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve **3-Phenylcyclobutanone** (1.0 equiv) in DCM in a round-bottom flask.
- Add m-CPBA (e.g., 2.0 equiv) to the solution.
- Stir the reaction mixture at an appropriate temperature (e.g., room temperature or elevated) and monitor for completion.
- Upon completion, quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ to destroy excess peroxide.
- Wash the organic layer with saturated aqueous NaHCO_3 to remove m-chlorobenzoic acid.
- Separate the organic layer, dry it over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the corresponding γ -butyrolactone.^[6]

Applications in Drug Discovery and Development

The γ -butyrolactone scaffold, readily accessible from **3-Phenylcyclobutanone**, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.^{[4][10]} These compounds exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antibiotic properties.^{[4][10]}

Several FDA-approved drugs contain the γ -butyrolactone moiety, highlighting its importance in drug design. Examples include spironolactone and eplerenone, which are used to treat cardiovascular diseases.^[4] The ability to synthesize substituted γ -butyrolactones from precursors like **3-Phenylcyclobutanone** provides a valuable tool for medicinal chemists to generate novel compounds for drug discovery programs. For instance, various synthetic γ -butyrolactones have shown potent antibacterial activity.^[4]

The strained nature of the cyclobutane ring also allows for other transformations, such as ring-opening reactions, further expanding the synthetic utility of **3-Phenylcyclobutanone** as a versatile building block for creating diverse molecular architectures.^{[1][2]}

Conclusion

3-Phenylcyclobutanone, with a molecular formula of C₁₀H₁₀O and a molecular weight of approximately 146.19 g/mol, is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via methods such as the Ghosez [2+2] cycloaddition provides a reliable route to this valuable compound. The facile conversion of **3-Phenylcyclobutanone** to γ -butyrolactones through the Baeyer-Villiger oxidation underscores its importance as a precursor to biologically relevant scaffolds. This guide provides the foundational and practical knowledge necessary for researchers and professionals to effectively utilize **3-Phenylcyclobutanone** in their synthetic endeavors.

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